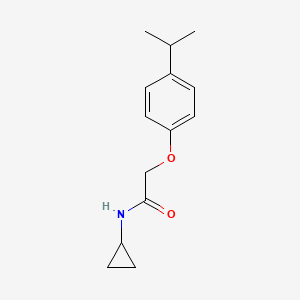
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as CMDS, is a sulfonamide derivative that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antiviral Research:
5C: has been investigated for its potential antiviral activity. Specifically, it targets the papain-like protease (PLpro) domain of the SARS-CoV-2 non-structural protein (nsp)-3. PLpro is essential for viral replication, making it a validated drug target. Researchers have explored 5C as an inhibitor of PLpro, aiming to prevent viral replication and improve patient outcomes during the COVID-19 pandemic .
Anti-Inflammatory Properties:
In heterocyclic chemistry studies, derivatives of 5C were synthesized and tested for anti-inflammatory activities. These compounds showed promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions associated with inflammation .
Insulin and Insulin-Like Receptor Inhibition:
5C: has been evaluated for its effects on insulin and insulin-like receptor signaling. It suppresses insulin-like growth factor (IGF)-stimulated IGF-IR autophosphorylation, suggesting a role in regulating cellular responses related to insulin signaling. This property could have implications in cancer research and metabolic disorders .
Neuroimmune Disorders:
A novel small molecular inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), known as SBI-425 , has been used to interrogate the function of TNAP in neuroimmune disorders. While not directly related to 5C , this context highlights the broader interest in understanding enzyme inhibitors and their potential therapeutic applications .
Chemical Biology and Medicinal Chemistry:
Researchers have explored the molecular details of 5C binding and selectivity. Co-crystal structures of SARS-CoV-2 PLpro bound to 5C analogs guide medicinal chemistry efforts to improve binding affinity and pharmacokinetic properties. Optimization of small molecule inhibitors like 5C contributes to the development of antiviral agents .
Drug Repurposing Strategies:
Given the urgency of the COVID-19 pandemic, drug repurposing has been a major focus. While 5C itself may not be a clinic-ready antiviral, its exploration underscores the importance of repurposing existing compounds to identify safe and effective treatments. The lessons learned from 5C contribute to broader drug discovery efforts .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-13(8-11(10)2)21(18,19)17-14-9-12(16)5-7-15(14)20-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVBFGGIRKKPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)

![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)
![ethyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646869.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4646877.png)
![3-(2-cyclohexylethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646881.png)

![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)

![N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4646902.png)
![N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4646911.png)
